5-Piperidinopyridine-2-boronic acid pinacol ester
Description
5-(Piperidin-1-yl)pyridin-2-ylboronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid ester group attached to a pyridine ring, which is further substituted with a piperidine moiety. The unique structure of this compound makes it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C16H25BN2O2 |
|---|---|
Molecular Weight |
288.2 g/mol |
IUPAC Name |
5-piperidin-1-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)14-9-8-13(12-18-14)19-10-6-5-7-11-19/h8-9,12H,5-7,10-11H2,1-4H3 |
InChI Key |
HNKCSHBBWUBLRP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)N3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(piperidin-1-yl)pyridin-2-ylboronic acid pinacol ester typically involves the following steps:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: Another common method is the Suzuki-Miyaura coupling reaction, where a halopyridine is coupled with a boronic acid ester in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 5-(piperidin-1-yl)pyridin-2-ylboronic acid pinacol ester often employs large-scale versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic ester group can undergo oxidation reactions to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester group into various reduced forms, such as alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Piperidin-1-yl)pyridin-2-ylboronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(piperidin-1-yl)pyridin-2-ylboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diol-containing molecules, such as carbohydrates and nucleotides, through reversible covalent bonding. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-boronic acid: This compound is structurally similar but lacks the piperidine moiety.
Phenylboronic acid pinacol ester: Another related compound, which is used in various organic synthesis reactions but has different electronic and steric properties.
Uniqueness
The presence of both the piperidine and pyridine moieties in 5-(piperidin-1-yl)pyridin-2-ylboronic acid pinacol ester imparts unique reactivity and stability characteristics. This makes it particularly valuable in the synthesis of complex molecules and in applications where specific interactions with biological targets are required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
